N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, also known as PIM447, is a small molecule inhibitor that targets the PIM kinases. PIM kinases are a family of serine/threonine kinases that play a role in cell survival, proliferation, and differentiation. PIM447 has shown promise in preclinical studies as a potential anti-cancer agent.
Applications De Recherche Scientifique
Antimicrobial Activity
The imidazole and pyridine moieties present in the compound are known to exhibit a wide range of biological activities, including antimicrobial properties . Research has shown that derivatives of benzimidazole and imidazo[4,5-b]pyridine, which share structural similarities with our compound, have been effective against various strains of bacteria and fungi. This suggests that our compound could be developed as a novel antimicrobial agent, potentially addressing the growing concern of drug-resistant pathogens.
Anti-tubercular Agents
Compounds with pyridinyl-imidazole scaffolds have been explored for their anti-tubercular activity . Given the urgent need for new treatments against drug-resistant strains of Mycobacterium tuberculosis, the compound could be a candidate for the synthesis of new derivatives with potent anti-tubercular properties.
Analgesic and Anti-inflammatory Applications
The benzodioxole group, found in the compound’s structure, is associated with analgesic and anti-inflammatory activities . This suggests potential applications in the development of new pain relief medications and anti-inflammatory drugs, which could be particularly beneficial for chronic conditions such as arthritis.
Anticancer Research
The compound’s structure, which includes a benzodioxole moiety, has been linked to anticancer activity . Derivatives of this compound could be synthesized and evaluated for their efficacy in inhibiting the growth of cancer cells, offering a pathway to new cancer therapies.
Anti-fibrosis Activity
Research into compounds with pyridinyl scaffolds has indicated potential anti-fibrosis activity . This compound could be investigated for its ability to inhibit fibrosis, which is a critical factor in diseases such as liver cirrhosis and pulmonary fibrosis.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation
Compounds bearing imidazo[2,1-b]thiazole scaffolds have been used as CFTR-selective potentiators . The compound , with its related structural features, could be explored for its potential to act as a CFTR potentiator, which would be valuable in the treatment of cystic fibrosis.
Propriétés
IUPAC Name |
N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-18(13-3-4-15-16(10-13)25-12-24-15)21-7-9-22-8-6-20-17(22)14-2-1-5-19-11-14/h1-6,8,10-11H,7,9,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTDJXZKAYXSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CN=C3C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.